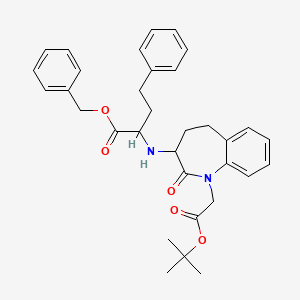
2-(Chloromethyl)-4-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-4-methylaniline is an organic compound that belongs to the class of aromatic amines It consists of a benzene ring substituted with an amino group at the second position, a methyl group at the fifth position, and a chlorine atom at the benzyl position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-methylaniline can be achieved through several methods. One common approach involves the chlorination of 2-Amino-5-methylbenzyl alcohol using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under reflux conditions. The reaction proceeds as follows:
2-Amino-5-methylbenzyl alcohol+SOCl2→2-Amino-5-methylbenzyl chloride+SO2+HCl
Alternatively, the compound can be synthesized by the direct chlorination of 2-Amino-5-methyltoluene using chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The choice of chlorinating agent and reaction parameters is crucial to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
2-(Chloromethyl)-4-methylaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (RNH2) to form corresponding derivatives.
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form 2-Amino-5-methylbenzylamine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or sodium alkoxide (NaOR) in polar solvents such as ethanol or water.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: 2-Amino-5-methylbenzyl alcohol, 2-Amino-5-methylbenzyl ethers, and 2-Amino-5-methylbenzylamines.
Oxidation: 2-Nitro-5-methylbenzyl chloride.
Reduction: 2-Amino-5-methylbenzylamine.
科学的研究の応用
2-(Chloromethyl)-4-methylaniline has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of drugs targeting specific biological pathways, such as enzyme inhibitors and receptor modulators.
Materials Science: It is employed in the synthesis of polymers and advanced materials with specific properties, such as conductivity and thermal stability.
Biological Studies: The compound is used in biochemical assays to study enzyme activity and protein interactions.
作用機序
The mechanism of action of 2-(Chloromethyl)-4-methylaniline depends on its specific application. In pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby preventing substrate binding and catalysis. In materials science, the compound’s reactivity and functional groups enable it to participate in polymerization reactions, leading to the formation of advanced materials with desired properties.
類似化合物との比較
Similar Compounds
2-Amino-5-chlorobenzyl chloride: Similar structure but with a chlorine atom at the fifth position instead of a methyl group.
2-Amino-4-methylbenzyl chloride: Similar structure but with the methyl group at the fourth position.
2-Amino-5-methylbenzyl bromide: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
2-(Chloromethyl)-4-methylaniline is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. The presence of both an amino group and a chlorine atom on the benzene ring allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and pharmaceutical development.
特性
分子式 |
C8H10ClN |
|---|---|
分子量 |
155.62 g/mol |
IUPAC名 |
2-(chloromethyl)-4-methylaniline |
InChI |
InChI=1S/C8H10ClN/c1-6-2-3-8(10)7(4-6)5-9/h2-4H,5,10H2,1H3 |
InChIキー |
VGJDRXWGTACCKA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)N)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,2S,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine](/img/structure/B8465712.png)




![1-{[(Benzyloxy)amino]methyl}cyclopentane-1-carboxylic acid](/img/structure/B8465741.png)



![4-[(4-Acetylpiperazin-1-yl)methyl]phenol](/img/structure/B8465792.png)



